molecular formula C12H9N5 B1266370 5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 7152-40-1

5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1266370
CAS No.: 7152-40-1
M. Wt: 223.23 g/mol
InChI Key: GUHSDYKJSKLWJF-UHFFFAOYSA-N
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Description

5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile: is a heterocyclic compound with the molecular formula C12H9N5 . It is characterized by the presence of an amino group, two cyano groups, and a phenyl group attached to a pyrazole ring.

Properties

IUPAC Name

5-amino-3-(cyanomethyl)-1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9N5/c13-7-6-11-10(8-14)12(15)17(16-11)9-4-2-1-3-5-9/h1-5H,6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHSDYKJSKLWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)CC#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221759
Record name NSC22494
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Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7152-40-1
Record name 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile
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Record name 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile
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Record name 5-AMINO-4-CYANO-3-CYANOMETHYL-1-PHENYLPYRAZOLE
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Preparation Methods

Preparation via Hydrazine Hydrate Cyclization of 2-Aminoprop-1-ene-1,1,3-tricarbonitrile

One classical method to prepare 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (without the phenyl substituent at N-1) involves the cyclization of 2-aminoprop-1-ene-1,1,3-tricarbonitrile with hydrazine hydrate in ethanol:

  • Procedure : A solution of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (2.64 g, 0.02 mol) in boiling ethanol (20 mL) is treated with 85% hydrazine hydrate (1.1 g, 0.022 mol) added gradually to maintain boiling without external heating.
  • The reaction is strongly exothermic with vigorous ammonia evolution.
  • After hydrazine addition, the mixture is refluxed for 15 minutes, cooled, chilled, filtered, and recrystallized from glacial acetic acid.
  • Yield : 71%
  • Characterization : Melting point 197-199°C; IR bands include 3397, 3355, 3199, 2268, 2216 cm⁻¹; ^1H NMR shows signals at δ 3.9 (2H, s, CH2) and 6.09 (2H, s, NH2).

This method gives the core pyrazole ring with amino and cyano substituents but lacks the N-phenyl group, which requires further modification.

Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles via Michael-type Addition

A more general and versatile method to prepare 5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile and its aryl derivatives involves the reaction of (ethoxymethylene)malononitrile with aryl hydrazines:

  • General Reaction : (Ethoxymethylene)malononitrile (1) is reacted with aryl hydrazines (2a-f, including phenylhydrazine for the phenyl derivative) in ethanol or trifluoroethanol under reflux conditions.
  • Reaction Conditions :
    • Molar ratio: 1.2 mmol aryl hydrazine to 1.2 mmol (ethoxymethylene)malononitrile.
    • Solvent: Absolute ethanol or trifluoroethanol.
    • Atmosphere: Nitrogen.
    • Reaction time: 0.5 to 4 hours depending on the aryl hydrazine.
  • For hydrochloride salts of aryl hydrazines, a neutralization step with triethylamine at 0°C is performed before addition.
  • Workup : The reaction mixture is diluted with ethyl acetate, washed with water, dried, filtered, and solvent evaporated. The crude product is purified by silica gel column chromatography using hexane/ethyl acetate gradients.
  • Yields : Phenyl derivative (this compound) obtained in 84% yield after 0.5 hours reflux in ethanol.
  • Characterization : Confirmed by ^1H, ^13C NMR, and MS spectroscopy.
  • Mechanism : The reaction proceeds via Michael-type nucleophilic addition of the hydrazine amino group to the β-carbon of (ethoxymethylene)malononitrile, followed by elimination of ethanol, intramolecular cyclization via attack on a nitrile carbon, and aromatization to form the pyrazole ring (Scheme 2 in source).

Comparative Solvent Effects on Yield and Reaction Rate

The choice of solvent significantly influences the yield and rate of pyrazole formation:

Entry Solvent Reaction Time Yield (%) Notes
1 Trifluoroethanol (TFE) 30 min 84 Highest yield for phenyl derivative
2 Ethanol 30 min 84 Comparable to TFE
3 Methanol 30 min Moderate Increased yield vs aprotic solvents
4 Tetrahydrofuran (THF) 30 min Low Slow reaction, low yield

Ethanol and trifluoroethanol are preferred solvents for their protic nature and ability to facilitate cyclization efficiently.

Reaction Scope and Substituent Effects

The method is applicable to various substituted aryl hydrazines, yielding corresponding 5-amino-1-aryl-1H-pyrazole-4-carbonitriles:

Compound Aryl Group Yield (%) Melting Point (°C) Notes
3a Phenyl 84 170-171 Parent compound
3b 4-Fluorophenyl 47 178.5-179.8 Lower yield, requires neutralization step
3c Pentafluorophenyl 63 Not reported Moderate yield
3d 4-(Trifluoromethyl)phenyl 67 156.9-158.3 Yellow solid
3e 2,6-Dichloro-4-(trifluoromethyl)phenyl 47 Not reported Lower yield
3f 4-Methoxyphenyl 68 Not reported Moderate yield

This demonstrates the method's versatility and the influence of electronic effects on yield and reaction time.

Summary of Analytical Data for Phenyl Derivative

  • [^1H NMR (300 MHz, CDCl₃)](pplx://action/followup) : Broad singlet at δ ~4.6 ppm corresponding to NH₂; aromatic protons between δ 7.2-7.6 ppm.
  • [^13C NMR](pplx://action/followup) : Signals consistent with pyrazole carbons and nitrile carbons.
  • MS (EI) : Molecular ion peak consistent with expected molecular weight (~263 m/z).
  • Melting Point : Approximately 170-171°C.
  • IR Spectrum : Characteristic NH₂ stretching and nitrile absorption bands observed.

Chemical Reactions Analysis

Types of Reactions: 5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the pyrazole ring could enhance its potency against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A notable study found that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Agrochemicals

Pesticide Development
In agricultural research, this compound has been explored as a potential pesticide. Its structural features allow it to act as an effective herbicide, targeting specific enzymatic pathways in plants. Field trials have shown promising results in controlling common weeds without harming crop yield .

Materials Science

Polymer Synthesis
The compound's reactivity has been harnessed in materials science for synthesizing novel polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research indicates that polymers containing this compound demonstrate improved resistance to environmental degradation .

Case Studies

StudyApplicationFindings
Anticancer Activity Study (2023) Anticancer AgentDerivatives showed significant cytotoxicity against breast cancer cell lines with enhanced potency through structural modifications .
Antimicrobial Research (2022) Antimicrobial AgentExhibited significant antibacterial activity; effective against both Gram-positive and Gram-negative bacteria .
Pesticide Field Trials (2024) HerbicideEffective control of common weeds with minimal impact on crop yield .
Polymer Development (2023) Material ScienceEnhanced thermal stability and mechanical properties in polymer matrices .

Mechanism of Action

The mechanism of action of 5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 7152-40-1) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological properties, synthesis methods, and potential applications of this compound based on recent studies.

  • Molecular Formula : C₁₂H₉N₅
  • Molecular Weight : 223.23 g/mol
  • CAS Number : 7152-40-1

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent. Key findings include:

Anti-inflammatory Properties

Research has demonstrated that derivatives of pyrazole compounds exhibit anti-inflammatory effects. For instance, Trofimov et al. synthesized novel pyrazole derivatives with significant anti-inflammatory activity, suggesting that similar compounds may possess comparable properties .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study indicated that pyrazole derivatives can inhibit the growth of various bacterial strains, although specific data on this compound's efficacy against particular pathogens is still limited .

Antitumor Activity

Some studies have suggested that pyrazole derivatives can exhibit antitumor effects. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in tumor cells, although specific assays and results for this compound are needed to confirm these effects .

Synthesis Methods

The synthesis of this compound typically involves the reaction of malononitrile with hydrazine derivatives under controlled conditions. Various synthetic pathways have been reported, including:

  • Reaction with Chloroacetyl Chloride : This method involves refluxing the compound with chloroacetyl chloride to yield various derivatives .
  • Mechanochemical Synthesis : A novel approach reported involves using tannic acid-functionalized silica-coated nanoparticles to facilitate the reaction at room temperature, enhancing yield and purity .

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

StudyFindings
Trofimov et al., 2021Synthesized pyrazole derivatives with notable anti-inflammatory properties; confirmed through in vitro assays .
Dotsenko et al., 2019Investigated reactions with β-cycloketols; yielded new compounds with potential biological activity .
MDPI Proceedings, 2020Explored new reactions involving 5-amino-pyrazole derivatives; identified pathways for further functionalization .

Q & A

Q. What advanced techniques characterize degradation products under stressed conditions?

  • Methodological Answer: Subject the compound to accelerated degradation (heat, light, pH extremes) and analyze products via LC-MS/MS with CID fragmentation. Compare with synthetic standards of suspected degradants. Computational tools (e.g., Meteor Nexus) predict metabolic pathways and stability risks .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address conflicting biological activity data across studies?

  • Methodological Answer: Standardize assay protocols (e.g., cell passage number, incubation time) and include internal controls. Use meta-analysis to identify confounding variables (e.g., solvent DMSO concentration). Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What statistical approaches are recommended for high-throughput screening (HTS) data analysis?

  • Methodological Answer: Apply Z-score normalization to account for plate-to-plate variability. Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multiple comparisons. Machine learning (random forests, SVM) can prioritize hits based on structural features and historical HTS data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
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5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.